GP(33-41) (Tfa)

MHC Class I Antigen Presentation Immunodominance T Cell Epitope Mapping

GP(33-41) (Tfa) is a precisely defined, immunodominant H-2Db-restricted CD8+ T cell epitope (KAVYNFATC) from LCMV. Unlike interchangeable analogs, its function is uniquely sequence-specific: a single K33P substitution abolishes binding. The TFA salt ensures solubility. Documented SC50 (344 nM) and ED50 values (0.9-2.5 nM) enable quantitative assay standardization for MHC stabilization, CTL lysis, and tetramer production (stains ~40% of splenic CD8+ T cells). The native peptide is the essential baseline for modified analog studies. Select this reagent for reproducible, biologically validated T cell immunology research where purity and defined activity are paramount.

Molecular Formula C48H70F3N11O15S
Molecular Weight 1130.2 g/mol
Cat. No. B10830289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP(33-41) (Tfa)
Molecular FormulaC48H70F3N11O15S
Molecular Weight1130.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1
InChIKeyQUQJHVQXOWYNHF-JCTXGVSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for GP(33-41) (Tfa): A Defined Immunodominant Peptide for T Cell Research


GP(33-41) (Tfa) is a synthetic nine-amino-acid peptide (sequence: KAVYNFATC) that constitutes the immunodominant CD8+ T cell epitope derived from the glycoprotein GP1 of the Lymphocytic Choriomeningitis Virus (LCMV) [1]. It is presented in the context of the MHC class I molecule H-2Db and is recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes . As a well-defined biological reagent, it is utilized in immunology to investigate T cell activation, antiviral responses, and the development of MHC tetramers for flow cytometric analysis [1]. The TFA salt form is commonly provided to ensure peptide stability and solubility during handling and storage.

Why GP(33-41) (Tfa) Cannot Be Substituted with Other LCMV-Derived or Generic CD8+ T Cell Epitopes


Procurement decisions for T cell epitopes require precise specification, as functional activity is not interchangeable across peptides. While LCMV encodes multiple CD8+ T cell epitopes such as GP276-286 and NP396-404, their biological functions differ significantly. For instance, in certain viral variant models, the GP33-41 epitope has been shown to be non-functional, whereas subdominant epitopes like GP92-101 retain full functionality, a distinction with major implications for experimental design [1]. Furthermore, even single amino acid substitutions within the GP33-41 sequence can lead to a complete loss of binding to H-2Db and subsequent T cell activation, as demonstrated by the K33P mutant [2]. This strict sequence specificity and context-dependent functionality preclude generic substitution, making the precise selection of GP(33-41) (Tfa) critical for experimental reproducibility and data integrity in T cell immunology studies.

Quantitative Evidence Guide for GP(33-41) (Tfa) Differentiation and Performance


Quantified H-2Db Upregulation Capacity of GP(33-41) (Tfa) in Antigen Presentation Assays

GP(33-41) (Tfa) is characterized by its ability to upregulate MHC class I molecule H-2Db on the surface of RMA-S cells, an assay that quantifies peptide binding and stabilization of the MHC complex. The peptide demonstrates a half-maximal upregulation concentration (SC50) of 344 nM . This quantifiable measure of MHC stabilization provides a defined baseline for its functional activity in antigen presentation pathways.

MHC Class I Antigen Presentation Immunodominance T Cell Epitope Mapping

Comparative Cytotoxic T Lymphocyte Sensitization Potency of GP(33-41) (Tfa) in Cellular Lysis Assays

GP(33-41) (Tfa) sensitizes target cells for lysis by cytotoxic T lymphocytes (CTLs) with high potency. In a comparative analysis across two distinct target cell lines, the peptide achieved half-maximal effective concentrations (ED50) for sensitizing lysis of 0.9 ± 0.6 nM for MC57 cells and 2.5 ± 0.7 nM for T2-Db cells . This data demonstrates its functional activity in a biologically relevant CTL assay.

CTL Assay Epitope Potency TCR-pMHC Interaction

In Vivo Validation: GP(33-41) (Tfa) as a Dominant Epitope During Acute LCMV Infection in Mice

GP(33-41) (Tfa) is validated in vivo as a major target of the CD8+ T cell response. Using MHC class I tetramers loaded with the GP33-41 peptide, it was demonstrated that during the initial phase of acute LCMV infection in C57BL/6 mice, up to 40% of CD8+ T cells in the spleen were specific for this single epitope [1]. This high frequency establishes its dominance over other subdominant epitopes like GP276-286 in the context of a live viral infection [2].

In Vivo Model LCMV Infection T Cell Exhaustion

Sustained In Vivo Half-Life of MHC-Peptide Complexes Achieved with a GP33 Analog

While direct stability data for the wild-type GP(33-41) (Tfa) peptide was not found, research on a reduced peptide bond analog, Ψ(6-7), provides class-level evidence for the potential benefits of increased stability. The Ψ(6-7) analog exhibited 'dramatically increased proteolytic resistance' compared to the natural GP33 peptide [1]. Importantly, in vivo studies showed that MHC-peptide complexes formed with this pseudopeptide displayed a 'sustained half-life' relative to complexes formed with the native peptide, and immunization with Ψ(6-7) provided 'significant antiviral protection' in mice [1].

Peptide Stability Vaccine Design Proteolytic Resistance

Validated Application Scenarios for GP(33-41) (Tfa) Based on Quantitative Evidence


Standardized Antigen Presentation and MHC Stabilization Assays

GP(33-41) (Tfa) is suitable for assays quantifying MHC class I stabilization and antigen presentation. The well-defined SC50 of 344 nM for H-2Db upregulation on RMA-S cells provides a quantitative benchmark for normalizing experimental conditions across different assays and laboratories . This makes it a reliable positive control or calibration standard for peptide-MHC binding studies, particularly when using the H-2Db restriction element.

Establishment of Cytotoxic T Lymphocyte (CTL) Killing Assays

The peptide is optimized for sensitizing target cells in CTL-mediated lysis assays. The documented ED50 values of 0.9 nM for MC57 cells and 2.5 nM for T2-Db cells allow researchers to select the most appropriate target cell line and to accurately titrate peptide concentrations for their specific CTL effector populations . This quantitative data ensures assay sensitivity and reproducibility when studying T cell effector functions.

Generation and Use of MHC Tetramers for Flow Cytometry

GP(33-41) (Tfa) is a validated reagent for the production of soluble H-2Db/peptide tetramers. These tetramers are essential tools for identifying and enumerating antigen-specific CD8+ T cells by flow cytometry. Their utility is confirmed by the detection of a robust T cell response, where up to 40% of splenic CD8+ T cells can be identified as GP33-41-specific during acute LCMV infection [1]. This makes it an essential component for monitoring T cell dynamics in the LCMV infection model.

Evaluation of Altered Peptide Ligands and Vaccine Candidates

The native GP(33-41) peptide serves as a critical baseline comparator for research on modified peptide analogs. The class-level evidence indicating that a Ψ(6-7) reduced bond analog exhibits a 'sustained half-life' and enhanced 'antiviral protection' relative to the native peptide highlights the value of GP(33-41) as a reference standard [2]. It is an essential control for any study aiming to improve upon the native epitope's properties, such as stability or immunogenicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GP(33-41) (Tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.